![molecular formula C21H23FN2O3S2 B2994000 (Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1007181-41-0](/img/structure/B2994000.png)
(Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C21H23FN2O3S2 and its molecular weight is 434.54. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Agent Development
- Synthesis of Antimicrobial Compounds : A study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents. These compounds showed promising results in in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Cancer Research
- Cytotoxic Activity Against Cancer : Ghorab et al. (2015) synthesized sulfonamide derivatives showing potent anticancer activity against breast and colon cancer cell lines. One of the compounds showed significant potency compared to a reference drug (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
- Anti-Lung Cancer Activity : Hammam et al. (2005) developed novel fluoro substituted benzo[b]pyran compounds with significant anti-lung cancer activity (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Pharmacological and Medicinal Chemistry
- Inhibition of Phosphoinositide 3-kinase/mammalian Target of Rapamycin (PI3K/mTOR) : Stec et al. (2011) researched inhibitors of PI3Kα and mTOR, revealing that specific analogues to benzothiazole showed similar in vitro potency and in vivo efficacy with improved metabolic stability (Stec et al., 2011).
- Antimalarial Sulfonamides as COVID-19 Drug : A study by Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives for antimalarial activity and characterized their ADMET properties. One compound exhibited excellent antimalarial activity with promising selectivity index due to its quinoxaline moiety (Fahim & Ismael, 2021).
Anticonvulsant Agent Synthesis
- Development of Anticonvulsant Agents : A study by Farag et al. (2012) on sulfonamide thiazole moiety derivatives showed that some compounds offered significant protection against picrotoxin-induced convulsion (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Enzyme Inhibition Studies
- α-Glucosidase and Acetylcholinesterase Inhibitors : Abbasi et al. (2019) investigated new sulfonamides for their enzyme inhibitory potential, with most compounds exhibiting substantial activity against yeast α-glucosidase (Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, & Khan, 2019).
Kinase Inhibitory and Anticancer Activities
- Src Kinase Inhibitory and Anticancer Activities : Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives containing thiazole, showing inhibition of c-Src kinase and potential for anticancer activity (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(6-propan-2-yl-3-propyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3S2/c1-4-11-24-18-10-5-15(14(2)3)12-19(18)28-21(24)23-20(25)13-29(26,27)17-8-6-16(22)7-9-17/h5-10,12,14H,4,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSXRJYMKPXLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)C(C)C)SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.